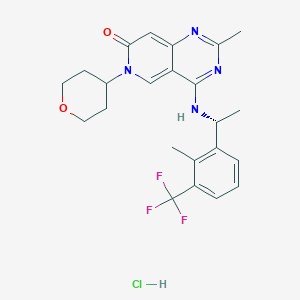
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is a complex organic compound that features both a cyanophenyl group and a furan-2-ylmethyl group attached to an alpha-asparagine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine typically involves multi-step organic reactions. One common method includes the initial formation of the cyanophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries, which utilize biomass-derived furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural . These FPCs can be converted into the desired furan-2-ylmethyl intermediates through various catalytic processes, which are then coupled with cyanophenyl derivatives to form the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl and furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The cyanophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)-cyanoacetamide: Used in heterocyclic synthesis and has antimicrobial properties.
2,5-furandicarboxylic acid: A furan platform chemical with applications in polymer production.
Uniqueness
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is unique due to its combination of a cyanophenyl group and a furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H15N3O4 |
|---|---|
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
4-(2-cyanoanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15N3O4/c17-9-11-4-1-2-6-13(11)19-16(22)14(8-15(20)21)18-10-12-5-3-7-23-12/h1-7,14,18H,8,10H2,(H,19,22)(H,20,21) |
InChI-Schlüssel |
LITXADBGBNACOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


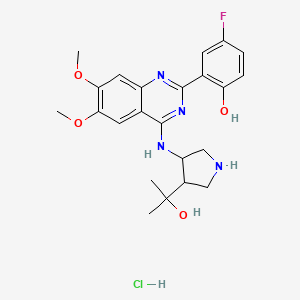
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12461929.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)


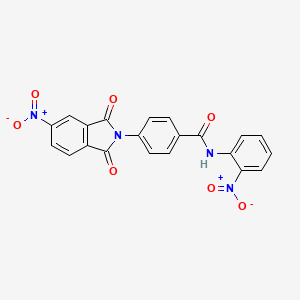
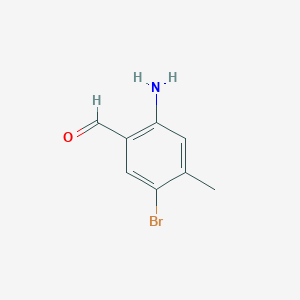
![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
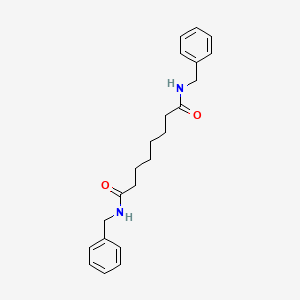
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
